molecular formula C8H7Br2FO2 B6294694 1,3-Dibromo-5-fluoro-3-(methoxymethoxy)benzene CAS No. 2244107-73-9

1,3-Dibromo-5-fluoro-3-(methoxymethoxy)benzene

Cat. No. B6294694
CAS RN: 2244107-73-9
M. Wt: 313.95 g/mol
InChI Key: NXBPULIHPKAZNM-UHFFFAOYSA-N
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Description

“1,3-Dibromo-5-fluoro-3-(methoxymethoxy)benzene” is a chemical compound with the molecular formula C8H7Br2FO2 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, similar compounds such as “1,3-Dibromo-5-fluorobenzene” can be prepared by a Stille reaction with 2-(tri-n-butylstannyl)pyridine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7Br2FO2/c1-12-4-13-8-6(9)2-5(11)3-7(8)10/h2-3H,4H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 313.95 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

properties

IUPAC Name

1,3-dibromo-5-fluoro-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO2/c1-12-4-13-8-6(9)2-5(11)3-7(8)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBPULIHPKAZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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